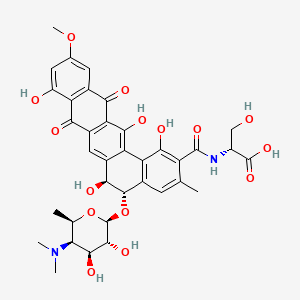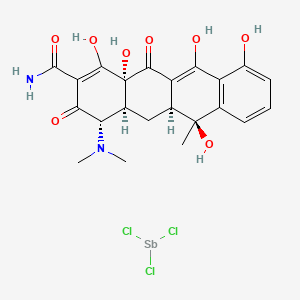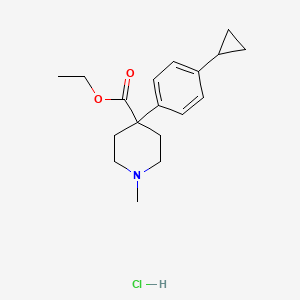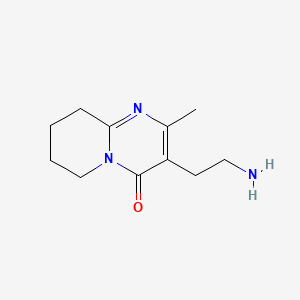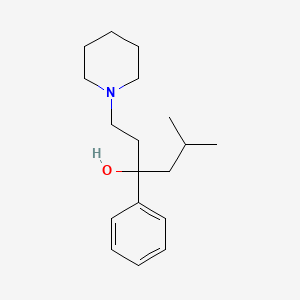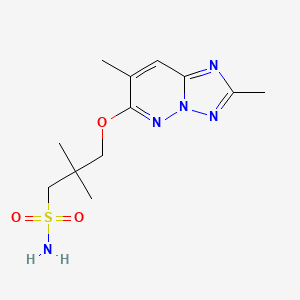
1-Propanesulfonamide, 2,2-dimethyl-3-(((2,7-dimethyl(1,2,4)triazolo(1,5-b)pyridazin-6-yl)oxy)methyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Propanesulfonamide, 2,2-dimethyl-3-(((2,7-dimethyl(1,2,4)triazolo(1,5-b)pyridazin-6-yl)oxy)methyl)- is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a sulfonamide group attached to a propyl chain, with additional functional groups that contribute to its reactivity and utility in research and industry.
Vorbereitungsmethoden
The synthesis of 1-Propanesulfonamide, 2,2-dimethyl-3-(((2,7-dimethyl(1,2,4)triazolo(1,5-b)pyridazin-6-yl)oxy)methyl)- typically involves multiple steps, including the formation of intermediate compounds and subsequent reactions to achieve the final product. Common synthetic routes may include:
Formation of Intermediate Compounds: Initial steps often involve the preparation of key intermediates, such as triazolo and pyridazin derivatives.
Coupling Reactions: These intermediates are then coupled under specific conditions to form the desired compound. Reagents such as coupling agents and catalysts may be used to facilitate these reactions.
Purification: The final product is purified using techniques like recrystallization or chromatography to ensure high purity and yield.
Industrial production methods may involve scaling up these synthetic routes, optimizing reaction conditions, and employing advanced purification techniques to meet commercial demands.
Analyse Chemischer Reaktionen
1-Propanesulfonamide, 2,2-dimethyl-3-(((2,7-dimethyl(1,2,4)triazolo(1,5-b)pyridazin-6-yl)oxy)methyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can convert the compound into reduced forms, often using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Typical reagents include halogens and nucleophiles.
Wissenschaftliche Forschungsanwendungen
1-Propanesulfonamide, 2,2-dimethyl-3-(((2,7-dimethyl(1,2,4)triazolo(1,5-b)pyridazin-6-yl)oxy)methyl)- has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or interaction with biomolecules.
Medicine: Explored for its therapeutic potential, including its role in drug development and pharmacological studies.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-Propanesulfonamide, 2,2-dimethyl-3-(((2,7-dimethyl(1,2,4)triazolo(1,5-b)pyridazin-6-yl)oxy)methyl)- involves its interaction with molecular targets and pathways. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the context of its application, such as its use in medicinal chemistry or biological research.
Vergleich Mit ähnlichen Verbindungen
1-Propanesulfonamide, 2,2-dimethyl-3-(((2,7-dimethyl(1,2,4)triazolo(1,5-b)pyridazin-6-yl)oxy)methyl)- can be compared with other similar compounds, such as:
1-Propanesulfonamide, 2,2-dimethyl-3-((7-methyl(1,2,4)triazolo(1,5-b)pyridazin-6-yl)oxy)-: Shares a similar core structure but differs in the substitution pattern, leading to distinct properties and applications.
1-Propanesulfonamide, 2,2-dimethyl-3-((1,2,4)triazolo(1,5-b)pyridazin-6-yloxy)-: Another related compound with variations in the triazolo and pyridazin rings, affecting its reactivity and utility.
The uniqueness of 1-Propanesulfonamide, 2,2-dimethyl-3-(((2,7-dimethyl(1,2,4)triazolo(1,5-b)pyridazin-6-yl)oxy)methyl)- lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
152537-74-1 |
|---|---|
Molekularformel |
C12H19N5O3S |
Molekulargewicht |
313.38 g/mol |
IUPAC-Name |
3-[(2,7-dimethyl-[1,2,4]triazolo[1,5-b]pyridazin-6-yl)oxy]-2,2-dimethylpropane-1-sulfonamide |
InChI |
InChI=1S/C12H19N5O3S/c1-8-5-10-14-9(2)15-17(10)16-11(8)20-6-12(3,4)7-21(13,18)19/h5H,6-7H2,1-4H3,(H2,13,18,19) |
InChI-Schlüssel |
GJECKACUXLGNIS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=NC(=NN2N=C1OCC(C)(C)CS(=O)(=O)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









